

# An In-depth Technical Guide to the Chemical Structure and Properties of Cefotaxime

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## Compound of Interest

Compound Name: Cefotaxime

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This document provides a comprehensive technical overview of Cefotaxime, a third-generation cephalosporin antibiotic. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies, serving as a critical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

## Chemical Structure and Identity

Cefotaxime is a semi-synthetic, broad-spectrum beta-lactam antibiotic.[1] Its core structure is based on the 7-aminocephalosporanic acid (7-ACA) nucleus, which is a bicyclic system composed of a beta-lactam ring fused to a dihydrothiazine ring.[2][3] Key structural features include two side chains at positions 3 and 7 of this cephem nucleus, which are crucial for its antibacterial activity and stability.[2]

The side chain at position 7 is a [2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group.[4] A significant feature of this chain is the syn-configuration of the methoxyimino moiety, which confers steric hindrance, providing notable stability against hydrolysis by a wide range of beta-lactamase enzymes produced by resistant bacteria.[5][6] At position 3, an acetoxymethyl group is present.[4]

- IUPAC Name: (6R,7R,Z)-3-(Acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[5]

- Chemical Formula:  $C_{16}H_{17}N_5O_7S_2$ [\[5\]](#)
- Molar Mass:  $455.46 \text{ g}\cdot\text{mol}^{-1}$ [\[5\]](#)

## Physicochemical Properties

Cefotaxime is typically available as its sodium salt, Cefotaxime Sodium, which appears as a white to pale yellow crystalline powder.[\[7\]](#) This form is freely soluble in water but has limited solubility in most organic solvents.[\[7\]](#)[\[8\]](#) The stability of Cefotaxime is pH-dependent, with reports indicating it is most stable in aqueous solutions with a pH between 4.3 and 6.5.[\[2\]](#)

Table 1: Quantitative Physicochemical Data for Cefotaxime and Cefotaxime Sodium

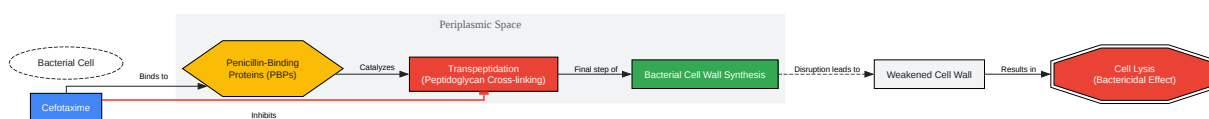
Property	Value	Source(s)
Molar Mass	455.47 g/mol (Cefotaxime)	<a href="#">[9]</a> <a href="#">[10]</a>
	477.5 g/mol (Cefotaxime Sodium)	
pKa	3.4	<a href="#">[7]</a>
pH (10% solution)	4.5 - 6.5	<a href="#">[7]</a>
XLogP	-2.71	<a href="#">[11]</a>
Hydrogen Bond Donors	3	<a href="#">[11]</a>
Hydrogen Bond Acceptors	12	<a href="#">[10]</a>
Rotatable Bonds	9	<a href="#">[11]</a>
Solubility (Water)	Freely soluble (as sodium salt) <a href="#">[8]</a> . Solubility measured between (278.15 and 303.15) K. <a href="#">[12]</a>	<a href="#">[8]</a> <a href="#">[12]</a>
Solubility (Organic Solvents)	DMSO: 91 mg/mL <a href="#">[9]</a> Methanol: Soluble <a href="#">[13]</a> Ethanol: Insoluble <a href="#">[9]</a> Acetone: Soluble <a href="#">[13]</a> Hexane, Ethyl Acetate, Dichloromethane, Diethyl Ether: Practically insoluble ( $<10^{-4}$ g/100g ) <a href="#">[13]</a> <a href="#">[14]</a>	<a href="#">[9]</a> <a href="#">[13]</a> <a href="#">[14]</a>

## Mechanism of Action

As a member of the  $\beta$ -lactam class of antibiotics, Cefotaxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[\[1\]](#)[\[5\]](#) This process is critical for maintaining the structural integrity of the bacterial cell.

The key steps in its mechanism of action are:

- **Target Binding:** Cefotaxime binds with high affinity to Penicillin-Binding Proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[4][6] It shows a particular affinity for PBP 1b and PBP III.[4]
- **Inhibition of Transpeptidation:** This binding inactivates the PBPs, inhibiting their enzymatic function in the final step of peptidoglycan synthesis—the cross-linking of peptidoglycan chains.[5][6]
- **Cell Wall Weakening:** The disruption of peptidoglycan synthesis leads to a weakened and structurally deficient cell wall.[6]
- **Cell Lysis:** The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[5][6] This process is often aided by the ongoing activity of bacterial autolytic enzymes.[5]



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**Caption:** Mechanism of action of Cefotaxime leading to bacterial cell lysis.

## Experimental Protocols

A common and rapid laboratory procedure for the synthesis of Cefotaxime involves the acylation of 7-aminocephalosporanic acid (7-ACA).[15][16]

Methodology Overview:

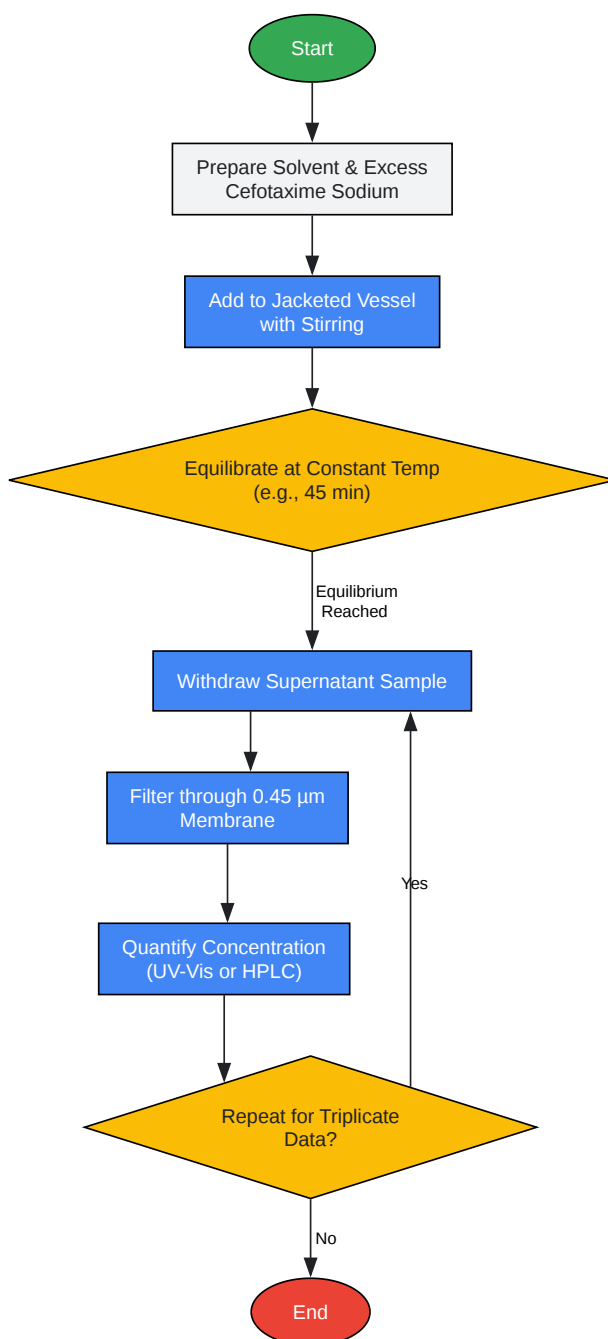
- **Starting Materials:** 7-aminocephalosporanic acid (7-ACA) and the 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM), a commercial reagent.[15][16]
- **Reaction:** The acylation reaction is carried out by mixing 7-ACA and MAEM.[16]
- **Solvent:** Dichloromethane is often used as the solvent.[16]

- Conditions: The reaction proceeds at room temperature.[15]
- Duration: The reaction is typically complete within one hour.[15][16]
- Yield: This method can achieve a high yield, often around 95%.[15][16]
- Purification: The product, Cefotaxime, is isolated, while the by-product, 2-mercaptobenzothiazole, can be recovered from the organic phase.[15][16] The final product can be converted to its sodium salt for pharmaceutical use.[16]

The solubility of Cefotaxime Sodium in various solvents is a critical parameter for formulation and process development. A standard experimental protocol is outlined below.[13][14]

#### Methodology:

- Apparatus: A mechanically stirred, jacketed glass vessel is used to maintain a constant temperature, protected from light.[13][14]
- Temperature Control: The temperature is controlled with an accuracy of  $\pm 0.1$  °C by circulating water through the jacket.[13][14]
- Procedure: A known excess mass of Cefotaxime Sodium is added to a measured volume of the solvent in the vessel. The mixture is stirred continuously.[13]
- Equilibration: To ensure equilibrium is reached, samples are withdrawn after a set period (e.g., 45 minutes), as studies have shown the concentration remains constant after 30 minutes.[13]
- Sampling: Supernatant samples are withdrawn and immediately filtered through a membrane (e.g., 0.45  $\mu\text{m}$ ) to remove any undissolved solid.[13]
- Quantification: The concentration of Cefotaxime in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry (at  $\lambda_{\text{max}}$  ~235 nm) or High-Performance Liquid Chromatography (HPLC).[13][14]
- Replication: The experiment is conducted in triplicate at each specified temperature to ensure reproducibility.[13]



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**Caption:** Experimental workflow for determining the solubility of Cefotaxime.

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